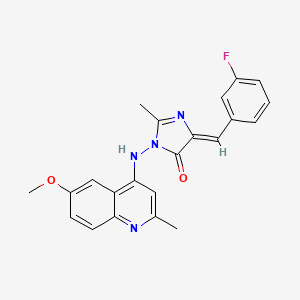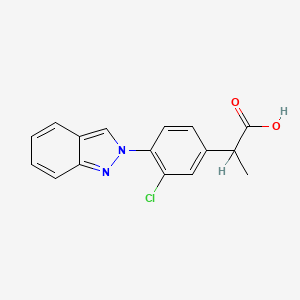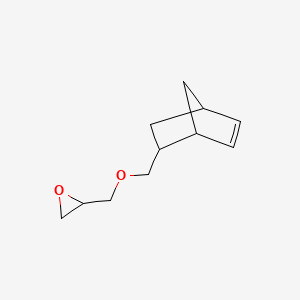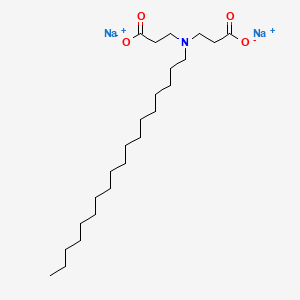
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by amination and subsequent reactions to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dye manufacturing and pharmaceuticals.
Aplicaciones Científicas De Investigación
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The compound’s ability to undergo redox reactions also plays a crucial role in its activity, as it can generate reactive oxygen species that can induce cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler compound in the same family, used primarily in dye production.
1-Amino-4-bromoanthraquinone: Another derivative with different substituents, used in similar applications.
2-Methylanthraquinone: Known for its use in the synthesis of other organic compounds.
Uniqueness
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
78510-28-8 |
|---|---|
Fórmula molecular |
C21H15N2NaO6S |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
JPTNNWGUNYMLDB-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















